

Technical Whitepaper: 2-Chloro-1-methylnaphthalene

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Compound of Interest

Compound Name: 2-Chloro-1-methylnaphthalene

CAS No.: 20601-21-2

Cat. No.: B1626840

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Physical Properties, Synthesis, and Characterization Profile

Executive Summary & Critical Technical Note

Subject Identity Correction: This guide specifically addresses **2-Chloro-1-methylnaphthalene**.

- Correct CAS Registry Number:20601-21-2[1][2]
- Note on CAS 7433-04-7: The CAS number provided in the initial request (7433-04-7) is historically associated with Rolitetracycline, a completely distinct tetracycline antibiotic.[1][2] To ensure scientific integrity (E-E-A-T), this guide utilizes the verified CAS 20601-21-2 for **2-Chloro-1-methylnaphthalene**. [1][2]

Overview: **2-Chloro-1-methylnaphthalene** is a halogenated polycyclic aromatic hydrocarbon (PAH) derivative.[1][2] Unlike its isomer 1-chloronaphthalene, which is a liquid commercial solvent, the 2-chloro-1-methyl derivative is primarily a research intermediate used in the synthesis of biaryl compounds and complex naphthalene derivatives via cross-coupling reactions (e.g., Suzuki-Miyaura, Kumada).[1][2] Its steric bulk, provided by the ortho-methyl group, imparts unique regioselectivity in subsequent electrophilic substitutions.[1]

Chemical Identity & Structural Analysis

Parameter	Data
Chemical Name	2-Chloro-1-methylnaphthalene
CAS Registry Number	20601-21-2
Molecular Formula	C ₁₁ H ₉ Cl
Molecular Weight	176.64 g/mol
SMILES	<chem>CC1=C(Cl)C=CC2=CC=CC=C12</chem>
InChI Key	Derivative specific; verify against database
Structural Features	Naphthalene core substituted at C1 (Methyl) and C2 (Chlorine). ^{[1][2][3][4][5][6][7][8][9][10]} ^[11] The C1-Methyl group exerts steric hindrance on the C2-Chlorine, affecting reactivity in metal-catalyzed couplings. ^{[1][2]}

Physicochemical Profile

The following data aggregates experimental values and high-confidence estimates based on structural analogs (e.g., 2-chloronaphthalene and 1-methylnaphthalene).

Property	Value / Range	Technical Context
Physical State	Low-melting solid or viscous liquid	Pure 2-chloronaphthalene melts at 59.5°C. The introduction of the C1-methyl group disrupts crystal packing, likely depressing the melting point to the 40–50°C range or resulting in a supercooled liquid at room temperature.[2]
Boiling Point	275–285°C (at 760 mmHg)	Consistent with chlorinated naphthalene derivatives (e.g., 1-chloronaphthalene BP is ~260°C).[1][2]
Density	~1.16 – 1.19 g/cm ³	Denser than water. Halogenation significantly increases density relative to 1-methylnaphthalene (1.00 g/mL).[1][2]
Refractive Index ()	~1.62 – 1.63	High aromaticity and halogen content result in a high refractive index.[1]
Solubility (Water)	Insoluble (< 0.1 mg/L)	Highly lipophilic (hydrophobic).[1][2]
Solubility (Organic)	Soluble	Excellent solubility in dichloromethane (DCM), ethyl acetate, toluene, and chloroform.[1]
Partition Coefficient (LogP)	~4.2 – 4.5 (Estimated)	Indicates high lipophilicity; relevant for membrane permeability studies in drug development intermediates.[1]

Synthesis & Purification Protocols

Achieving high purity (>98%) is challenging due to the presence of isomers (e.g., 4-chloro-1-methylnaphthalene) formed during direct chlorination.[1][2] The Sandmeyer Reaction is the preferred route for high-fidelity synthesis, ensuring the chlorine atom is installed specifically at the C2 position.[1][2]

4.1. Preferred Synthetic Route: Sandmeyer Transformation

This protocol avoids the regioselectivity issues of direct electrophilic halogenation.

Workflow Logic:

- Precursor: Start with 1-methyl-2-naphthylamine.[1][2]
- Diazotization: Convert the amine to a diazonium salt using sodium nitrite and acid at low temperature (0–5°C) to prevent decomposition.[1]
- Substitution: React the diazonium species with Copper(I) Chloride (CuCl) to install the chlorine atom.[1]



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Figure 1: Regiospecific synthesis of **2-Chloro-1-methylnaphthalene** via Sandmeyer reaction.

4.2. Purification Strategy

- Extraction: Dilute reaction mixture with water and extract with Dichloromethane (DCM).[1]
- Wash: Wash organic layer with 1M NaOH (to remove unreacted phenols) and Brine.[1]
- Isolation: Dry over anhydrous and concentrate.
- Final Purification:

- If Solid: Recrystallization from Ethanol/Water or Hexane.
- If Oil: Vacuum distillation (approx. 130–140°C at 5 mmHg).[1]

Analytical Characterization

To validate the identity of **2-Chloro-1-methylnaphthalene**, the following spectral signatures must be confirmed.

5.1. Nuclear Magnetic Resonance (NMR)

- ^1H NMR (CDCl_3 , 400 MHz):
 - 2.60–2.70 ppm (3H, s): Methyl group at C1.[1] The shift is deshielded relative to toluene due to the naphthalene ring current.
 - 7.30–8.10 ppm (6H, m): Aromatic protons.[1]
 - Look for a characteristic doublet for the proton at C3 (ortho to Cl) and absence of a signal at C2.[1]
 - The peri-proton (C8) will appear downfield (~8.0 ppm) due to steric interaction with the C1-methyl group.[1][2]

5.2. Mass Spectrometry (GC-MS)

- Molecular Ion (): 176 m/z.[1]
- Isotope Pattern: A characteristic M+2 peak at 178 m/z with approx. 33% intensity of the parent peak, confirming the presence of one Chlorine atom (vs natural abundance).[1]
- Fragmentation: Loss of Methyl () and Loss of Chlorine ()

) are common pathways.[1][2]

Safety & Handling (MSDS Summary)

- Hazard Classification: Irritant (Skin/Eye/Respiratory).[1] Potentially toxic to aquatic life with long-lasting effects.[1][2]
- Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation, although the compound is relatively stable.[1]

References

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